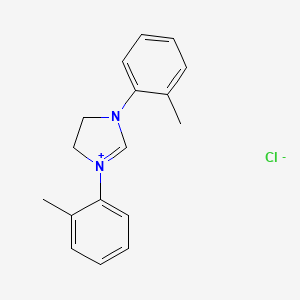1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride
CAS No.: 475578-18-8
Cat. No.: VC7976247
Molecular Formula: C17H19ClN2
Molecular Weight: 286.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 475578-18-8 |
|---|---|
| Molecular Formula | C17H19ClN2 |
| Molecular Weight | 286.8 g/mol |
| IUPAC Name | 1,3-bis(2-methylphenyl)-4,5-dihydroimidazol-1-ium;chloride |
| Standard InChI | InChI=1S/C17H19N2.ClH/c1-14-7-3-5-9-16(14)18-11-12-19(13-18)17-10-6-4-8-15(17)2;/h3-10,13H,11-12H2,1-2H3;1H/q+1;/p-1 |
| Standard InChI Key | SKWBVISYPXHTSC-UHFFFAOYSA-M |
| SMILES | CC1=CC=CC=C1N2CC[N+](=C2)C3=CC=CC=C3C.[Cl-] |
| Canonical SMILES | CC1=CC=CC=C1N2CC[N+](=C2)C3=CC=CC=C3C.[Cl-] |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a 4,5-dihydroimidazolium core, a partially saturated variant of the aromatic imidazolium ring, with two 2-methylphenyl groups substituted at the 1- and 3-positions. The saturation at the 4,5-positions introduces conformational flexibility, distinguishing it from fully aromatic analogs like 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) . The chloride counterion balances the positive charge delocalized across the heterocyclic ring.
Molecular Formula and Weight
-
Molecular formula:
-
Molecular weight: 312.84 g/mol (calculated from atomic masses).
Spectroscopic Signatures
While experimental NMR data for this specific compound are unavailable, comparisons to analogous systems suggest characteristic signals:
-
NMR: A singlet for the N-CH groups (if present), aromatic protons resonating between 6.5–7.5 ppm, and aliphatic protons from the dihydroimidazole core near 3.0–4.0 ppm .
-
NMR: Peaks for the quaternary carbons of the imidazolium ring (~140–150 ppm) and methyl-substituted aromatic carbons (~20–25 ppm) .
Synthesis and Purification
General Synthetic Routes
Imidazolium salts are typically synthesized via quaternization of imidazole precursors. For 1,3-diarylimidazolium chlorides, a common approach involves:
-
Imine Formation: Reaction of 2-methylaniline with glyoxal to generate a dihydroimidazole intermediate.
-
Alkylation: Treatment with methylating agents (e.g., methyl chloride) to form the bis-aryl imidazolium salt .
-
Anion Exchange: Metathesis with chloride sources (e.g., KCl) to yield the final chloride salt.
Example Protocol (Inferred from and )
-
Dissolve 2-methylaniline (10 mmol) and glyoxal (5 mmol) in tetrahydrofuran (THF) under inert atmosphere.
-
Add methyl chloride (11 mmol) dropwise and stir at 40°C for 18 hours.
-
Precipitate the product with diethyl ether, filter, and wash with cold THF.
-
Perform anion exchange via treatment with aqueous KCl, followed by recrystallization from acetonitrile.
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water or hydrocarbons .
-
Stability: Likely hygroscopic; storage under inert gas (N/Ar) at 2–8°C is recommended to prevent decomposition .
Thermal Behavior
-
Thermogravimetric analysis (TGA): Predicted decomposition onset >300°C, consistent with thermally robust imidazolium salts .
Applications in Catalysis
Comparative Activity
| Property | This Compound | IMes·HCl | DiBzIMe |
|---|---|---|---|
| Steric bulk | Moderate | High | Low |
| Electron donation | Moderate | High | Low |
| Thermal stability | High | High | Moderate |
Organocatalysis
The partially saturated core may enhance solubility in nonpolar media, making it suitable for asymmetric catalysis or polymerization initiators.
Future Research Directions
-
Catalytic screening: Evaluate efficacy in C-H activation or CO fixation.
-
Crystallography: Resolve solid-state structure to assess π-π interactions.
-
Toxicity studies: Investigate ecotoxicological impacts for green chemistry applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume